Cas no 921861-15-6 (N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide)

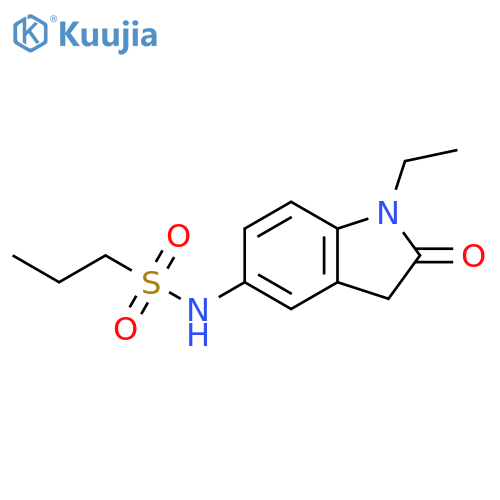

921861-15-6 structure

商品名:N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 1-Propanesulfonamide, N-(1-ethyl-2,3-dihydro-2-oxo-1H-indol-5-yl)-

- N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide

- CCG-176605

- N-(1-ethyl-2-oxo-3H-indol-5-yl)propane-1-sulfonamide

- NCGC00290837-01

- AKOS001997983

- F2256-0001

- AB01294633-01

- N-(1-ethyl-2-oxoindolin-5-yl)propane-1-sulfonamide

- 921861-15-6

- HMS3497E13

-

- インチ: 1S/C13H18N2O3S/c1-3-7-19(17,18)14-11-5-6-12-10(8-11)9-13(16)15(12)4-2/h5-6,8,14H,3-4,7,9H2,1-2H3

- InChIKey: JDRXIPGOJQOOHP-UHFFFAOYSA-N

- ほほえんだ: C(S(NC1C=CC2=C(C=1)CC(=O)N2CC)(=O)=O)CC

計算された属性

- せいみつぶんしりょう: 282.10381361g/mol

- どういたいしつりょう: 282.10381361g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 430

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- 密度みつど: 1.300±0.06 g/cm3(Predicted)

- ふってん: 517.6±60.0 °C(Predicted)

- 酸性度係数(pKa): 9.17±0.20(Predicted)

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2256-0001-5μmol |

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide |

921861-15-6 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2256-0001-2μmol |

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide |

921861-15-6 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2256-0001-4mg |

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide |

921861-15-6 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2256-0001-2mg |

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide |

921861-15-6 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2256-0001-3mg |

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide |

921861-15-6 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2256-0001-15mg |

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide |

921861-15-6 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2256-0001-20μmol |

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide |

921861-15-6 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2256-0001-25mg |

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide |

921861-15-6 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2256-0001-20mg |

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide |

921861-15-6 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2256-0001-30mg |

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide |

921861-15-6 | 90%+ | 30mg |

$119.0 | 2023-05-16 |

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide 関連文献

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

921861-15-6 (N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide) 関連製品

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量